molecular formula C26H23N3O2 B11402660 N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11402660
M. Wt: 409.5 g/mol
InChI Key: KHEURSQADHGEJS-UHFFFAOYSA-N
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Description

N-(3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide typically involves multi-step organic reactions. . This method provides high regioselectivity and yield. The key steps include:

  • Formation of the azide intermediate from the corresponding amine.
  • Cycloaddition reaction with an alkyne to form the triazole ring.
  • Subsequent functionalization to introduce the furan carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is unique due to its combination of a naphthalene ring, a benzodiazole ring, and a furan carboxamide group. This structural complexity provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C26H23N3O2/c30-26(24-14-7-17-31-24)27-16-6-15-25-28-22-12-3-4-13-23(22)29(25)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-5,7-14,17H,6,15-16,18H2,(H,27,30)

InChI Key

KHEURSQADHGEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCNC(=O)C5=CC=CO5

Origin of Product

United States

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